molecular formula C8H14ClNO2 B15127487 rac-methyl (1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride

rac-methyl (1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride

Cat. No.: B15127487
M. Wt: 191.65 g/mol
InChI Key: YTKOAMVFJQMAAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-methyl (1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride is a bicyclic amine derivative featuring a 7-membered azabicyclo[4.1.0] framework. The compound consists of a methyl ester group at position 1 and a hydrochloride salt, contributing to its stability and solubility. Its molecular formula is C₈H₁₂ClNO₂, with a molecular weight of 189.64 g/mol (calculated). The racemic ("rac-") prefix indicates a 1:1 mixture of (1R,6S) and (1S,6R) enantiomers. This compound is primarily utilized as a building block in medicinal chemistry for synthesizing bioactive molecules, particularly those targeting neurological receptors or enzymes .

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-5-6(8)3-2-4-9-8;/h6,9H,2-5H2,1H3;1H

InChI Key

YTKOAMVFJQMAAN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC1CCCN2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride typically involves the use of Diels-Alder reactions. These reactions are known for their ability to create complex bicyclic structures with high stereoselectivity. The reaction conditions often include the use of furans and olefinic or acetylenic dienophiles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon.

Scientific Research Applications

Rac-methyl (1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-methyl (1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Bicyclo System Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Notes
rac-methyl (1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride [4.1.0] C₈H₁₂ClNO₂ 189.64 Methyl ester, HCl 95% Racemic mixture; versatile scaffold
(1R,5S,6S)-6-amino-2-azabicyclo[3.2.0]heptane-2-methyl hydrochloride [3.2.0] C₉H₁₆ClNO₂ 205.69 Amino group, methyl N/A Enhanced basicity due to -NH₂
5-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride [2.2.1] C₆H₁₀ClFN 161.61 Fluoro N/A Improved lipophilicity
Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride [3.1.1] C₈H₁₂ClNO₂ 189.64 Methyl ester, HCl N/A Higher ring strain; discontinued
Rac-(1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride [2.1.1] (hexane) C₇H₁₂ClNO₂ 177.63 Methyl, carboxylic acid, HCl N/A Smaller ring; conformational rigidity

Key Comparison Points

Bicyclo Ring System and Strain
  • [4.1.0] System (Target Compound) : The [4.1.0] heptane framework balances moderate ring strain and synthetic accessibility, making it suitable for derivatization .
  • [3.2.0] System : Larger fused rings (e.g., [3.2.0]) reduce strain but may limit reactivity compared to [4.1.0] .
  • [2.2.1] System: The norbornane-like [2.2.1] system exhibits high strain, influencing reactivity and metabolic stability. Fluorine substitution further enhances these properties .
Functional Group Impact
  • Amino vs.
  • Fluoro Substituents : The 5-fluoro-[2.2.1] derivative (C₆H₁₀ClFN) demonstrates increased lipophilicity (logP ~1.2), enhancing blood-brain barrier penetration compared to the target compound .
Stereochemical Considerations
  • Racemic mixtures (e.g., the target compound) are easier to synthesize but may require chiral resolution for enantiomer-specific applications. In contrast, enantiopure analogs like (1R,5S,6S)-6-amino derivatives offer precise stereochemical control for targeted drug design .
Physicochemical Properties
  • Solubility : The target compound’s hydrochloride salt improves aqueous solubility (>50 mg/mL), whereas carboxylic acid derivatives (e.g., [2.1.1] hexane analog) show lower solubility (<10 mg/mL) .
  • Stability : Thia-azabicyclo analogs (e.g., 4-thia-1-azabicyclo[3.2.0]heptanes) exhibit greater metabolic stability due to sulfur’s electron-withdrawing effects, though they are structurally distinct from the target compound .

Q & A

Q. What are the optimal synthetic routes for rac-methyl (1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride?

The synthesis typically involves cyclopropanation reactions using transition metal catalysts (e.g., rhodium or copper) to form the bicyclic core. Key steps include stereochemical control during ring closure and subsequent esterification. Purification via recrystallization or chromatography is critical for achieving high purity (>95%). Reaction parameters such as temperature, solvent polarity, and catalyst loading must be optimized to minimize side products like regioisomers or unreacted intermediates .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR resolve stereochemistry and confirm bicyclic framework integrity.
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity and detects chiral impurities.
  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography: Provides unambiguous stereochemical assignment for crystalline derivatives .

Q. How does the hydrochloride salt form influence solubility and stability?

The hydrochloride salt enhances aqueous solubility, facilitating biological assays. Stability studies under varying pH (2–9) and temperature (4°C to 40°C) show degradation <5% over 6 months when stored in desiccated, light-protected conditions. Degradation products include hydrolyzed esters and ring-opened amines, monitored via HPLC .

Q. What are the primary biological targets or activities reported for this compound?

Preliminary studies suggest activity as an enzyme inhibitor (e.g., proteases or kinases) due to strain-induced reactivity in the bicyclic structure. Standard assays include IC50_{50} determination using fluorogenic substrates and competitive binding assays. Dose-response curves (0.1–100 µM) are analyzed to evaluate potency .

Advanced Research Questions

Q. How do structural analogs of this compound compare in terms of reactivity and bioactivity?

Comparative studies with analogs highlight the impact of bicyclic ring size and substituents:

Compound NameKey Structural FeatureBioactivity (IC50_{50})Reactivity Notes
4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochlorideSmaller bicyclic core, fluorine substituent12 µM (Protease X)Enhanced electrophilicity
Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochlorideEthyl ester, no strain>100 µMLower ring strain reduces activity
This compoundLarger bicyclic core, methyl ester5 µM (Kinase Y)Optimal strain for target binding

Structure-activity relationship (SAR) studies indicate that larger bicyclic systems (e.g., [4.1.0] vs. [2.1.1]) improve target engagement due to conformational rigidity .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Replicate assays under standardized conditions (pH, temperature, buffer composition).
  • Orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm mechanism.
  • Crystallographic analysis of compound-target complexes to identify binding mode discrepancies .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking: Models ligand-receptor binding using software like AutoDock Vina. Key parameters include grid size (20 Å3^3) and exhaustiveness (50).
  • Molecular Dynamics (MD): Simulates binding stability over 100 ns trajectories (AMBER or GROMACS).
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Evaluates electronic interactions in enzyme active sites .

Q. What are the stereochemical challenges in synthesizing enantiopure derivatives?

  • Chiral Resolution: Use of chiral stationary phases (e.g., Chiralpak IA) in HPLC.
  • Asymmetric Catalysis: Chiral ligands (e.g., BINAP) with palladium/rhodium catalysts to control ring-closure stereochemistry.
  • X-ray Analysis: Confirms absolute configuration of resolved enantiomers .

Q. How does the compound’s stability vary under physiological vs. storage conditions?

  • In vitro Stability: Half-life of 8 hours in plasma (37°C, pH 7.4) due to esterase-mediated hydrolysis.
  • Solid-State Stability: Degradation <2% at 25°C (desiccated) vs. 15% at 40°C (75% humidity). Stabilizers like mannitol reduce hygroscopicity .

Q. What advanced techniques elucidate degradation pathways?

  • LC-HRMS: Identifies degradation products (e.g., ring-opened amines or ester hydrolysis products).
  • Isotopic Labeling: 18^{18}O-labeled water tracks hydrolysis mechanisms.
  • Accelerated Stability Studies: Stress testing under oxidative (H2_2O2_2), thermal (60°C), and photolytic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.